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Biotinyl Tobramycin Amide - 419573-18-5

Biotinyl Tobramycin Amide

Catalog Number: EVT-1481920
CAS Number: 419573-18-5
Molecular Formula: C₂₈H₅₁N₇O₁₁S
Molecular Weight: 693.81
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Biotinyl Tobramycin Amide is a biochemical compound with the molecular formula C28H51N7O11S and a molecular weight of 693.81 . It is primarily used for research purposes .

Physical And Chemical Properties Analysis

Biotinyl Tobramycin Amide is a solid substance . It is soluble in water and DMSO . It has a melting point of >250° C (dec.) and a predicted boiling point of 1069.2° C at 760 mmHg . Its predicted density is 1.5 g/cm3 and its refractive index is n20D 1.66 .

Overview

Biotinyl Tobramycin Amide is a biotinylated derivative of the aminoglycoside antibiotic tobramycin, designed to enhance the specificity of binding in biochemical assays. This compound integrates the antibiotic properties of tobramycin with the strong binding affinity of biotin to streptavidin or avidin, making it a versatile tool in various scientific applications, particularly in proteomics and molecular biology. The molecular formula of Biotinyl Tobramycin Amide is C28H51N7O11SC_{28}H_{51}N_{7}O_{11}S, with a molecular weight of approximately 693.81 g/mol.

Source and Classification

Biotinyl Tobramycin Amide is synthesized from naturally occurring tobramycin, which is produced by the bacterium Streptomyces tenebrarius. The classification of this compound falls under both antibiotics and bioconjugates due to its dual functionality as an antibiotic agent and its ability to form specific interactions with biotin-binding proteins.

Synthesis Analysis

Methods and Technical Details

The synthesis of Biotinyl Tobramycin Amide typically involves the formation of an amide bond between biotin and tobramycin. The process begins with the activation of biotin using a coupling reagent, such as sulfo-N-hydroxysuccinimide (Sulfo-NHS). This activated biotin is then reacted with tobramycin under mild conditions, allowing for the formation of the desired amide bond.

  1. Activation of Biotin: Sulfo-NHS is used to activate the carboxylic acid group of biotin, making it more reactive towards nucleophiles.
  2. Reaction with Tobramycin: The activated biotin reacts with the primary amines present in tobramycin, typically located on lysine residues or the amino terminus, leading to the formation of Biotinyl Tobramycin Amide.
  3. Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high yield and purity.

Industrial production methods mirror these laboratory techniques but are scaled up for efficiency, often utilizing automated synthesizers.

Molecular Structure Analysis

Structure and Data

The molecular structure of Biotinyl Tobramycin Amide consists of a tobramycin backbone linked via an amide bond to a biotin moiety. The key structural features include:

  • Tobramycin Backbone: Characterized by multiple amino groups that contribute to its antibiotic activity.
  • Biotin Moiety: Contains a ureido group that facilitates strong binding interactions with avidin or streptavidin.

The compound's structural integrity is critical for maintaining both its antibiotic properties and its functionality in biochemical assays.

Chemical Reactions Analysis

Reactions and Technical Details

Biotinyl Tobramycin Amide can participate in various chemical reactions, including:

  • Oxidation: Common oxidizing agents like hydrogen peroxide can be used, leading to oxidized derivatives.
  • Reduction: Reducing agents such as sodium borohydride can modify functional groups within the compound.
  • Substitution: This involves replacing one atom or group with another using reagents like alkyl halides.

The specific conditions under which these reactions occur can significantly affect the yield and nature of the products formed.

Mechanism of Action

Process and Data

The mechanism of action for Biotinyl Tobramycin Amide involves two primary functions:

  1. Antibiotic Activity: Tobramycin binds to the 30S ribosomal subunit in bacteria, disrupting protein synthesis and leading to cell death. This action primarily targets Gram-negative bacteria.
  2. Biotinylation: The biotin component allows for specific binding interactions with streptavidin or avidin, facilitating detection in various assays.

This dual functionality enhances its utility in both therapeutic applications and research settings where precise biomolecular interactions are necessary .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Relevant data indicate that the compound maintains its properties over a range of pH levels, making it suitable for diverse experimental conditions.

Applications

Scientific Uses

Biotinyl Tobramycin Amide has a broad spectrum of applications across various fields:

  • Chemistry: Utilized as a probe in biochemical assays for studying molecular interactions.
  • Biology: Employed in proteomics for labeling and detecting proteins via biotin-streptavidin interactions.
  • Medicine: Used in diagnostic assays for detecting specific antibodies or antigens.
  • Industry: Integral in developing biosensors and analytical devices that require precise biomolecular detection .
Chemical Structure and Synthesis of Biotinyl Tobramycin Amide

Structural Analysis of Tobramycin and Biotin Moieties

Aminoglycoside Backbone of Tobramycin

Tobramycin belongs to the 4,6-disubstituted 2-deoxystreptamine (2-DOS) class of aminoglycoside antibiotics, characterized by a central 2-deoxystreptamine ring linked to two aminosugar subunits: nebrosamine (ring I) and 3-deoxy-3-aminogarose (ring II). The 2-DOS core features hydroxyl groups at positions C-1, C-3, and C-4, while rings I and II contain primary amines at the C-3' and C-2''/C-6'' positions, respectively. These amines are protonated at physiological pH, conferring polycationic properties essential for electrostatic interactions with RNA phosphodiester backbones [3] [9]. Tobramycin’s RNA-binding specificity arises from its ability to induce conformational changes in ribosomal A-site RNA, notably displacing adenines A1492 and A1493 to stabilize a bulged-out conformation that disrupts ribosomal decoding [7].

Table 1: Key Functional Groups in Tobramycin

Structural ElementChemical GroupsFunctional Role
2-Deoxystreptamine (Ring III)–OH (C-1, C-3, C-4)Hydrogen bonding with rRNA bases
Nebrosamine (Ring I)–NH₂ (C-3'), –OH (C-4')Electrostatic recognition of RNA backbone
3-Deoxy-3-aminogarose (Ring II)–NH₂ (C-2''), –NH₂ (C-6'')Stabilization of bulged RNA conformation

Biotin Derivative Functional Groups and Conformational Dynamics

Biotin (vitamin B7) comprises a ureido ring fused to a tetrahydrothiophene ring with a valeric acid side chain. The ureido ring’s N1' and N3' atoms participate in hydrogen bonding with streptavidin, while the thioether sulfur contributes to hydrophobic stability. Biotin’s conformational flexibility arises from rotation along C2–C3 and C3a–C4 bonds, enabling adaptation to diverse protein-binding pockets. When conjugated to tobramycin, biotin’s valerate carboxylate is converted to an amide linkage, restricting rotational freedom but preserving affinity for avidin/streptavidin (Kd ≈ 10−14–10−15 M) [1] [2]. NMR studies reveal that biotin’s tetrahydrothiophene ring exhibits puckering dynamics (C2-exo or C3-exo conformers), which may influence conjugate-receptor docking [5].

Synthetic Methodologies for Biotin-Tobramycin Conjugation

Amide Bond Formation Strategies

Biotinyl tobramycin amide synthesis relies on coupling tobramycin’s primary amines (C-3' or C-6'') with biotin’s activated valerate carboxylate. Early methodologies employed carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with NHS (N-hydroxysuccinimide) to generate a stable biotin-NHS ester. This intermediate reacts selectively with tobramycin’s C-3' amine under mild aqueous conditions (pH 7.5–8.5, 4°C), minimizing hydrolysis [2] [10]. Alternative strategies use sulfonyl chlorides (e.g., tosyl chloride) to activate biotin’s carboxyl group, though this risks sulfonation of tobramycin’s hydroxyl groups. Critical to regioselectivity is protecting tobramycin’s less nucleophilic C-2'' amine with acid-labile groups (e.g., tert-butoxycarbonyl) prior to conjugation [6].

Biotinylation Reagents and Linker Chemistry

Spacer design between biotin and tobramycin significantly impacts conjugate function:

  • Short-chain linkers (e.g., ε-aminocaproic acid) enhance binding cooperativity in RNA/protein complexes by reducing steric hindrance [2].
  • pH-sensitive linkers like iminobiotin (Kd = 10−7 M at pH 9 vs. 10−13 M at pH 6) enable reversible streptavidin binding for conjugate purification [8].
  • Polyethylene glycol (PEG) spacers increase solubility and reduce aggregation but may attenuate RNA-binding affinity due to steric shielding.

Table 2: Synthetic Approaches for Biotin-Tobramycin Conjugation

Activation MethodConditionsRegioselectivityYield Range
EDC/NHSpH 7.5, 4°C, 12 hPrimarily C-3' amine60–75%
Tosyl chloride/DMAPAnhydrous DMF, 25°CLow (side reactions)20–40%
Iminobiotin hydrazidepH 5.5, 0°C, 6 hC-6'' amine50–65%

Purification and Characterization of Conjugates

Chromatographic Techniques for Isolation

Crude biotinyl tobramycin amide requires multi-step purification to separate mono-biotinylated isomers from di-biotinylated or hydrolyzed byproducts:

  • Solid-Phase Extraction (SPE): OASIS® MAX mixed-anion exchange columns retain anionic impurities, while the conjugate elutes in 25% methanol/water fractions due to its cationic tobramycin moiety [5].
  • Affinity Chromatography: Streptavidin-agarose resins capture the biotinylated conjugate at pH 11, with subsequent elution at pH 4.0 achieving >90% purity. Iminobiotinylated variants allow gentler elution (pH 7–8) [8].
  • Reverse-Phase FPLC: C18 columns (e.g., ZORBAX Eclipse XDB) resolve isomers using acetonitrile/water gradients (0.1% formic acid). Biotinyl tobramycin elutes at 15–20% acetonitrile due to intermediate hydrophobicity [5] [6].

Validation of Structural Integrity via NMR and Mass Spectrometry

  • High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI-MS) confirms molecular mass with <5 ppm error (expected [M+H]+ for C29H53N7O11S: 708.3542). Fragmentation patterns distinguish C-3' vs. C-6'' linkage isomers via diagnostic ions at m/z 467 (tobramycin) and 227 (biotin-amide) [9].
  • Multidimensional NMR: 1H-13C HSQC spectra verify amide bond formation through the disappearance of biotin’s C5″ carbonyl signal (δC 175 ppm) and emergence of a new amide carbon (δC 172 ppm). NOESY correlations between biotin’s valeryl chain and tobramycin’s ring I protons confirm proximity post-conjugation. Chemical shift perturbations (CSPs) in tobramycin’s H-3' proton (Δδ > 0.5 ppm) indicate direct involvement in amide bonding [5] [1].

Table 3: NMR Chemical Shift Signatures in Biotinyl Tobramycin Amide

AtomFree Tobramycin (δH, ppm)Conjugate (δH, ppm)Assignment
H-3' (Tobramycin)3.123.65Direct conjugation site
H-1'' (Biotin thiophene)4.304.28Unaffected
H-5'' (Biotin valerate)2.482.70Proximal to amide bond
Ureido N–H (Biotin)6.426.40Streptavidin binding site

Properties

CAS Number

419573-18-5

Product Name

Biotinyl Tobramycin Amide

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[[(3S,6R)-5-amino-6-[(1R,4R,6R)-4,6-diamino-3-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]pentanamide

Molecular Formula

C₂₈H₅₁N₇O₁₁S

Molecular Weight

693.81

InChI

InChI=1S/C28H51N7O11S/c29-10-5-11(30)25(46-27-22(40)19(32)21(39)16(8-36)44-27)23(41)24(10)45-26-12(31)6-14(37)15(43-26)7-33-18(38)4-2-1-3-17-20-13(9-47-17)34-28(42)35-20/h10-17,19-27,36-37,39-41H,1-9,29-32H2,(H,33,38)(H2,34,35,42)/t10-,11-,12?,13+,14+,15?,16?,17+,19+,20+,21-,22?,23?,24-,25?,26-,27-/m1/s1

SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CNC(=O)CCCCC4C5C(CS4)NC(=O)N5)O)N)N

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